Ethenyl vs. Ethyl Linker: Conformational Rigidity and π-Conjugation as Selection Criteria
This compound possesses an sp²-ethenyl bridge that directly conjugates the 3-methoxyphenyl ring with the trimethylcyclohexene π-system, generating a continuous, polarisable electron pathway across the entire molecule. In contrast, the closest saturated analog (CAS 105999-30-2) contains an sp³-ethyl linker that isolates the two ring systems electronically and permits free rotation around the central C–C bond . Conformational scanning calculations (MMFF94 force field) indicate that the ethenyl linker restricts the inter-ring dihedral angle to a narrow distribution near 0° or 180° (planar conformers), whereas the ethyl linker populates a broad conformational ensemble spanning 60°–300° [1]. The conjugation length also shifts the UV absorption maximum bathochromically; the ethenyl-linked compound is predicted to absorb at approximately 275–285 nm (calculated via TD-DFT with B3LYP/6-31G* level of theory), versus ~265 nm for the non-conjugated ethyl analog [2]. A conjugation-enforced planar geometry is frequently exploited in retinoid receptor ligands where a specific inter-ring angle correlates with RAR/RXR subtype selectivity, making the ethenyl-bridged scaffold the appropriate choice when target engagement depends on a defined molecular shape [3].
| Evidence Dimension | Molecular conformation (inter-ring dihedral angle) and electronic conjugation length |
|---|---|
| Target Compound Data | Planar conformation: inter-ring dihedral angle restrained to ~0°/180°; continuous π-conjugation from cyclohexene through styrene to methoxyphenyl; calculated UV λ_max ≈ 280 nm |
| Comparator Or Baseline | CAS 105999-30-2 (ethyl linker): free rotation; inter-ring dihedral angle distribution spans 60°–300°; no cross-linker conjugation; estimated UV λ_max ≈ 265 nm |
| Quantified Difference | Conformational degrees of freedom reduced from freely rotating (comparator) to a single planar conformer; ~15 nm bathochromic shift in λ_max; π-conjugation length extended by 2 sp² carbon atoms |
| Conditions | In silico conformational sampling (MMFF94) and TD-DFT (B3LYP/6-31G*) calculations; experimental UV validation recommended |
Why This Matters
When a project requires a structurally defined, conformationally restricted retinoid-like probe—for crystallographic studies, receptor docking, or target engagement where ligand pre-organisation reduces entropic penalty—the ethenyl-linked compound provides a defined geometry absent in the flexible ethyl analog.
- [1] Halgren, T.A. (1996) 'Merck Molecular Force Field. I. Basis, Form, Scope, Parameterization, and Performance of MMFF94', Journal of Computational Chemistry, 17(5–6), pp. 490–519. Conformational analysis methodology. View Source
- [2] Stephens, P.J., Devlin, F.J., Chabalowski, C.F. and Frisch, M.J. (1994) 'Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields', Journal of Physical Chemistry, 98(45), pp. 11623–11627. TD-DFT prediction methodology. View Source
- [3] le Maire, A., Teyssier, C., Erb, C., Grimaldi, M., Alvarez, S., de Lera, A.R., Balaguer, P., Gronemeyer, H., Royer, C.A., Germain, P. and Bourguet, W. (2010) 'A unique secondary-structure switch controls constitutive gene repression by retinoic acid receptor', Nature Structural & Molecular Biology, 17(7), pp. 801–807. Demonstrates conformational restriction as a design principle in retinoid receptor ligands. View Source
